N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopentanecarboxamide
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which these reactions occur .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Heterocyclic Compounds in Anticancer Research
Research has shown that compounds with structures similar to N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopentanecarboxamide, particularly those containing tetrazole and oxadiazole groups, have been evaluated for their anticancer properties. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of such compounds in anticancer drug development (Ravinaik et al., 2021).
Herbicidal and Antimicrobial Applications
Compounds with tetrazole and oxadiazole frameworks have been explored for their herbicidal and antimicrobial activities. Research into 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles has demonstrated potential herbicidal activity, suggesting these compounds could be valuable in agricultural applications (Bao, 2008). Additionally, polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives have been studied for their antimicrobial activity, indicating the versatility of such heterocyclic compounds in addressing various biological targets (Hafez et al., 2015).
Anti-Inflammatory and Antiepileptic Potential
Research into novel limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles has explored their potential as antiepileptic agents, demonstrating the broad pharmacological relevance of heterocyclic compounds in treating various diseases (Rajak et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes in the body .
Mode of Action
It’s known that similar compounds interact with their targets by forming hydrogen bonds with specific amino acid residues .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds have been reported to have good pharmacokinetics in preclinical species .
Result of Action
Similar compounds have been known to show a variety of biological activities, indicating that they may have multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18-14(21)19(17-16-18)12-8-6-11(7-9-12)15-13(20)10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISQNYNKUNVUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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